molecular formula C5H12O2 B12096520 2,3-Butanediol, 2-methyl-, (3S)-

2,3-Butanediol, 2-methyl-, (3S)-

Cat. No.: B12096520
M. Wt: 104.15 g/mol
InChI Key: IDEOPBXRUBNYBN-BYPYZUCNSA-N
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Description

2,3-Butanediol, 2-methyl-, (3S)- is an organic compound with the molecular formula C5H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a type of diol, which means it contains two hydroxyl (OH) groups. It is one of the stereoisomers of 2,3-butanediol, which has several industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Butanediol, 2-methyl-, (3S)- can be synthesized through the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide, resulting in the formation of the diol. The reaction conditions typically include the use of an acid or base catalyst to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of 2,3-butanediol, 2-methyl-, (3S)- often involves microbial fermentation processes. Various microorganisms, including bacteria and yeast, can produce this compound through the fermentation of sugars and other carbon sources. The fermentation process is optimized to achieve high yields and purity of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol, 2-methyl-, (3S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-butanediol, 2-methyl-, (3S)- involves its interaction with specific enzymes and metabolic pathways. In microbial fermentation, the compound is produced through the action of butanediol dehydrogenase, which catalyzes the reduction of acetoin to 2,3-butanediol.

Comparison with Similar Compounds

2,3-Butanediol, 2-methyl-, (3S)- can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of 2,3-butanediol, 2-methyl-, (3S)- lies in its specific stereochemistry, which imparts unique physical and chemical properties. This stereoisomer is particularly valuable in applications requiring high stereochemical purity .

Properties

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(3S)-2-methylbutane-2,3-diol

InChI

InChI=1S/C5H12O2/c1-4(6)5(2,3)7/h4,6-7H,1-3H3/t4-/m0/s1

InChI Key

IDEOPBXRUBNYBN-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(C)(C)O)O

Canonical SMILES

CC(C(C)(C)O)O

Origin of Product

United States

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